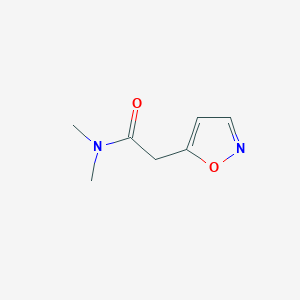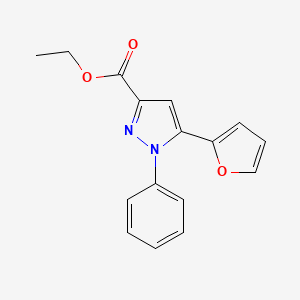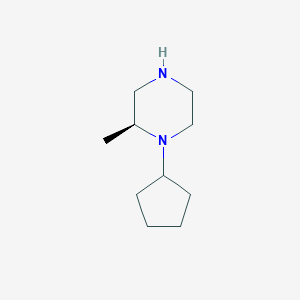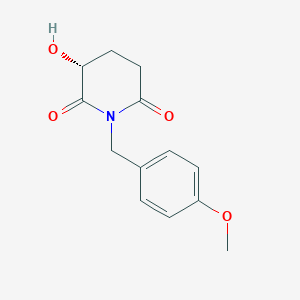
(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of 2-(3,5-dioxopiperazin-2-yl) acetates . This reaction typically requires the use of a strong base and an appropriate solvent to facilitate the cyclization process. Another method involves the stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones .
Industrial Production Methods: Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by the presence of the hydroxy and methoxybenzyl groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the piperidine ring can yield a more saturated compound .
科学的研究の応用
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a tool for studying enzyme interactions and receptor binding . In medicine, this compound is investigated for its potential therapeutic effects, including anticancer and immunomodulatory activities . In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
作用機序
The mechanism of action of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the hydroxy and methoxybenzyl groups enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds: Similar compounds to ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione include other piperidine-2,6-diones such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione and 3-(4-methoxybenzyl)piperidine-2,6-dione . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Uniqueness: The uniqueness of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the hydroxy group allows for additional hydrogen bonding interactions, while the methoxybenzyl group provides aromatic stability and potential for π-π interactions .
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
(3R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m1/s1 |
InChIキー |
AXLZMTUJQWSFSF-LLVKDONJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC[C@H](C2=O)O |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
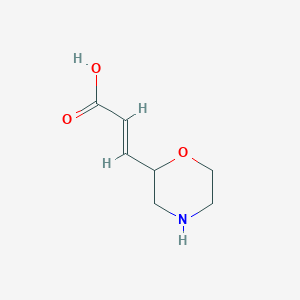

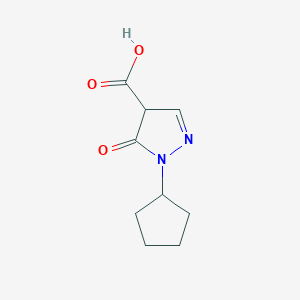
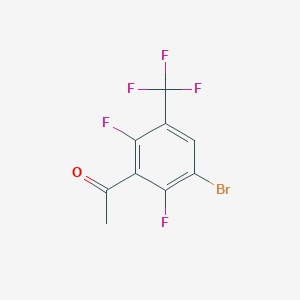
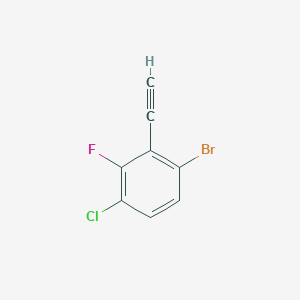

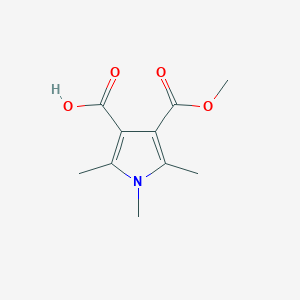
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
